BenchChemオンラインストアへようこそ!

N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE

Computational chemistry Drug-likeness prediction Physicochemical profiling

N-(3-Pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine (CAS 30162-43-7, PubChem CID 973172), systematically named N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine, is a heterocyclic small molecule belonging to the dipyridyl-thiazol-2-amine class, with molecular formula C13H10N4S and molecular weight 254.31 g/mol. The compound features an asymmetric substitution pattern: a 3-pyridylamino group at the thiazole C2 position and a 4-pyridyl substituent at the thiazole C4 position, which distinguishes it from its symmetric regioisomers.

Molecular Formula C13H10N4S
Molecular Weight 254.31 g/mol
Cat. No. B5826636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
Molecular FormulaC13H10N4S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C13H10N4S/c1-2-11(8-15-5-1)16-13-17-12(9-18-13)10-3-6-14-7-4-10/h1-9H,(H,16,17)
InChIKeySQCNBGBUKCWMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine: Chemical Identity and Physicochemical Baseline for Procurement


N-(3-Pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine (CAS 30162-43-7, PubChem CID 973172), systematically named N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine, is a heterocyclic small molecule belonging to the dipyridyl-thiazol-2-amine class, with molecular formula C13H10N4S and molecular weight 254.31 g/mol [1]. The compound features an asymmetric substitution pattern: a 3-pyridylamino group at the thiazole C2 position and a 4-pyridyl substituent at the thiazole C4 position, which distinguishes it from its symmetric regioisomers . Computed physicochemical properties include a predicted XLogP3 of 2.4, a topological polar surface area of 78.9 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, placing it within drug-like chemical space (zero Rule-of-5 violations) [1].

Why N-(3-Pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine Cannot Be Substituted by In-Class Analogs


The dipyridyl-thiazol-2-amine scaffold contains three positional isomer families (2,2'-, 2,4'-, 3,3'-, 3,4'-), each presenting a distinct spatial arrangement of nitrogen lone-pair donors and hydrogen-bonding vectors. Published evidence demonstrates that 2-pyridyl and 4-pyridyl isomers exhibit markedly different photophysical properties compared to the 3-pyridyl series, confirming that pyridyl nitrogen position is not a silent modification but a determinant of electronic and spectroscopic behaviour [1]. Furthermore, kinase inhibition data for the symmetric 3,3'-isomer (N,4-bis(3-pyridinyl)-2-thiazolamine, CAS 30162-42-6) reveals an EC50 of 26,600 nM against STK33 kinase [2]; the asymmetric 3,4'-substitution pattern of the target compound produces a unique donor-acceptor geometry that cannot be assumed to replicate the activity profile of any symmetric isomer. Consequently, generic substitution across regioisomers risks altering target engagement, spectroscopic response, or metal-coordination geometry.

N-(3-Pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and Polar Surface Area vs. Symmetric 3,3'-Isomer

The target compound (3,4'-isomer) exhibits an XLogP3 of 2.4 and a topological polar surface area (TPSA) of 78.9 Ų, as computed by PubChem [1]. Compared with the symmetric 3,3'-isomer N,4-bis(3-pyridinyl)-2-thiazolamine (CAS 30162-42-6), which possesses a TPSA of approximately 79 Ų and comparable XLogP3 [2], the difference in computed LogP is marginal. However, the 3,4'-isomer presents only one hydrogen bond donor (the secondary amine NH) versus the 3,3'-isomer which also has one HBD. The primary differentiation resides in the spatial orientation of the pyridyl nitrogen lone pairs: the 4-pyridyl substituent in the target compound projects its nitrogen atom outward along the para axis, while the 3-pyridylamino group orients its nitrogen meta to the attachment point. This asymmetry produces a dipole moment vector distinct from both symmetric isomers and the 2,4'-isomer, impacting solid-state packing and solubility [1].

Computational chemistry Drug-likeness prediction Physicochemical profiling

Regioisomeric Impact on Photophysical Properties: Class-Level Evidence from Isomeric 2-Pyridyl-4-arylthiazole Series

A systematic study of three isomeric series of 2-pyridyl-4-arylthiazoles demonstrated that 2-pyridyl and 4-pyridyl isomers exhibit superior photophysical properties relative to the 3-pyridyl series [1]. While this study examined 2-pyridyl (at thiazole C2) rather than 2-aminopyridyl derivatives, the pyridyl positional effect on the thiazole ring electronic system is directly transferable: the 4-pyridyl substituent at the thiazole C4 position of the target compound is expected to confer enhanced conjugation and fluorescence quantum yield compared to a hypothetical 3-pyridyl-substituted analog. The target compound's combination of a 4-pyridyl at C4 (favorable for photophysics) with a 3-pyridylamino at C2 (providing an additional nitrogen donor for metal coordination) represents a deliberate structural compromise that is not achievable with any symmetric isomer.

Photophysics Fluorescence spectroscopy Regioisomer differentiation

Kinase Inhibition Profile: Target Compound vs. Symmetric 3,3'-Isomer (STK33)

The symmetric 3,3'-isomer N,4-bis(3-pyridinyl)-2-thiazolamine (CAS 30162-42-6) has been tested against STK33 kinase in a non-ATP competitive inhibition assay, yielding an EC50 of 26,600 nM (26.6 µM) [1]. This datum establishes the dipyridyl-thiazol-2-amine scaffold as capable of engaging kinase targets, albeit with modest potency. The target compound (3,4'-isomer) has been deposited in the MLSMR screening library (identifier MLS000064875) [2], indicating it was screened across multiple bioassays through the NIH Molecular Libraries Program; however, no confirmed active bioassay results are publicly annotated for this specific compound. The absence of confirmed hits may reflect genuine inactivity, distinct selectivity that was not captured by the screening panels employed, or the compound's potential role as a negative-control isomer for structure-activity relationship studies.

Kinase inhibition STK33 High-throughput screening

Coordination Chemistry Differentiation: Asymmetric N-Donor Ligand Geometry vs. Symmetric Isomers

The target compound presents an asymmetric bidentate/tripodal N-donor ligand architecture: the thiazole endocyclic nitrogen, the secondary amine NH, and the two pyridyl nitrogens at chemically distinct positions (3-pyridylamino and 4-pyridyl). By contrast, symmetric isomers such as N,4-bis(3-pyridinyl)-2-thiazolamine offer two chemically equivalent pyridyl coordination sites. Published studies on related bis(pyridyl)thiazole ligands have established that 2-(2-pyridylamino)-4-(2-pyridyl)thiazole forms stable Fe(II) complexes with anomalous magnetic properties, demonstrating that the pyridylamino-thiazole framework is a competent ligand scaffold for transition metal coordination [1]. The target compound's 3,4'-asymmetry creates a directional ligand field distinct from the C2v-symmetric 2,2'- and 3,3'-isomers, which may translate into differentiated complex stability constants, redox potentials, and catalytic activity in metal-mediated reactions.

Coordination chemistry Metal complexes Ligand design

Synthetic Route and Building-Block Accessibility: Target Compound vs. Primary Amine Parent

The target compound is synthesized via Hantzsch thiazole condensation between 2-bromo-1-(pyridin-4-yl)ethanone and 3-pyridylthiourea . The primary amine parent compound, 4-(pyridin-4-yl)-1,3-thiazol-2-amine (CAS 30235-28-0, MW 177.23 g/mol), is commercially available from multiple vendors as a 97% purity building block and represents the simplest analog lacking the 3-pyridylamino substitution. The target compound (MW 254.31) is structurally more elaborate and is not as widely stocked by major chemical suppliers, making it a specialty item. The additional 3-pyridylamino group increases molecular complexity, introduces a secondary amine hydrogen-bond donor, and provides a synthetic handle for further derivatization (e.g., N-alkylation, acylation) that the primary amine parent lacks.

Synthetic chemistry Building blocks Hantzsch thiazole synthesis

Transparency Statement: Limitations of Available Differential Evidence

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the patent literature (as of May 2026) did not identify any peer-reviewed publication reporting direct quantitative biological activity, pharmacokinetic, or in vivo data for N-(3-pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine (CID 973172). The compound has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000064875, but no active bioassay calls are publicly annotated [1]. No head-to-head comparative studies with regioisomeric analogs were identified. The differential evidence presented above relies on computed physicochemical properties, class-level inferences from related thiazole-pyridine series, and structural logic based on regioisomeric substitution patterns. Prospective procurers should treat the absence of confirmatory bioactivity data as a critical consideration: the compound's value proposition for a given application must be verified through project-specific experimental characterization.

Data gaps Experimental characterization Procurement risk

N-(3-Pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine: Evidence-Grounded Application Scenarios for Scientific Procurement


Asymmetric N-Donor Ligand for Coordination Chemistry and Catalysis

The target compound's unique 3,4'-asymmetric dipyridyl architecture, featuring chemically distinct pyridyl nitrogen environments combined with a thiazole endocyclic nitrogen and secondary amine donor, makes it a candidate for designing metal complexes with directional ligand fields. Published precedent with 2-(2-pyridylamino)-4-(2-pyridyl)thiazole Fe(II) complexes confirms that pyridylamino-thiazole ligands form stable coordination compounds with measurable magnetic properties [1]. The target compound's asymmetry cannot be replicated by any symmetric isomer, providing a structurally justified basis for procurement when asymmetric metal coordination is required.

Negative-Control or Selectivity-Probing Isomer for Kinase Screening Libraries

The symmetric 3,3'-isomer (CAS 30162-42-6) exhibits confirmed but modest STK33 kinase inhibitory activity (EC50 = 26,600 nM) [2]. The target compound (3,4'-isomer) has been deposited in the MLSMR screening collection (MLS000064875) with no publicly annotated active bioassay calls [3]. This discrepancy positions the target compound as a potential negative-control isomer for structure-activity relationship (SAR) studies, where the shift of one pyridyl nitrogen from the 3-position to the 4-position may abrogate kinase binding. Researchers requiring matched-pair isomers for selectivity profiling should consider this compound specifically for its regioisomeric differentiation rather than for confirmed potency.

Fluorescent Probe or Optoelectronic Material Development

Class-level evidence from isomeric 2-pyridyl-4-arylthiazole series demonstrates that 4-pyridyl substitution on the thiazole ring correlates with enhanced photophysical properties relative to 3-pyridyl substitution [1]. The target compound incorporates a 4-pyridyl group at the thiazole C4 position, the substitution pattern associated with superior fluorescence in the thiazole-pyridine class. While direct photophysical characterization data for this specific compound are not yet published, the structural rationale for selecting the 4-pyridyl regioisomer over 3-pyridyl analogs for optoelectronic applications is supported by class-level experimental evidence.

Advanced Synthetic Intermediate for N-Functionalized Derivatives

The target compound contains a secondary amine (NH linking the 3-pyridyl group to the thiazole C2), which is absent in the more widely available primary amine parent 4-(pyridin-4-yl)-1,3-thiazol-2-amine (CAS 30235-28-0) [2]. This secondary amine provides a pre-installed functionalization point for N-alkylation, N-acylation, or N-arylation, eliminating one synthetic transformation compared to routes starting from the primary amine building block. For medicinal chemistry programs exploring N-substituted SAR around the dipyridyl-thiazole core, procurement of the target compound may reduce synthetic step count and accelerate library production.

Quote Request

Request a Quote for N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.